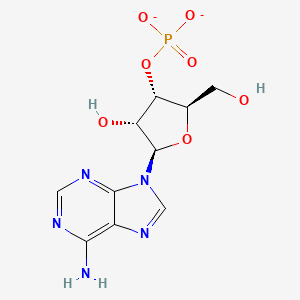

3'-O-phosphonatoadenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

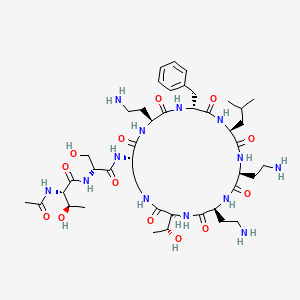

Adenosine 3′-monophosphate from yeast is a nucleotide derivative that plays a crucial role in various biological processes. It is a metabolite produced from the hydrolysis of 2′,3′-cyclic adenosine monophosphate by a family of metal-dependent phosphodiesterases . This compound is involved in cellular signaling and regulation, making it a significant molecule in both basic and applied sciences.

準備方法

Synthetic Routes and Reaction Conditions: Adenosine 3′-monophosphate can be synthesized through enzymatic reactions involving adenosine and inorganic polyphosphate. In a multi-enzyme cascade system, adenosine kinase and polyphosphate kinases are used to achieve ATP regeneration and production . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the efficiency of the enzymes involved.

Industrial Production Methods: Industrial production of adenosine 3′-monophosphate often involves fermentation processes using yeast. The yeast cells are cultured under controlled conditions to produce the compound, which is then extracted and purified using various biochemical techniques. The use of genetically modified yeast strains can enhance the yield and efficiency of production.

化学反応の分析

Types of Reactions: Adenosine 3′-monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can be phosphorylated by adenosine kinase to form adenosine diphosphate and further to adenosine triphosphate . The compound can also participate in reversible reactions catalyzed by cyclic adenosine monophosphate-dependent protein kinases .

Common Reagents and Conditions: Common reagents used in the reactions involving adenosine 3′-monophosphate include adenosine kinase, polyphosphate kinases, and metal ions such as magnesium. The reactions are typically carried out under physiological pH and temperature conditions to mimic the natural cellular environment.

Major Products Formed: The major products formed from the reactions involving adenosine 3′-monophosphate include adenosine diphosphate, adenosine triphosphate, and various phosphorylated proteins. These products play essential roles in cellular energy metabolism and signal transduction.

科学的研究の応用

Adenosine 3′-monophosphate has a wide range of scientific research applications. In chemistry, it is used as a marker in thin-layer chromatography . In biology, it is involved in the regulation of cellular processes such as motility, secretion, growth, metabolism, and synaptic plasticity . In medicine, adenosine 3′-monophosphate is studied for its potential therapeutic effects, including its role in inhibiting the proliferation of vascular smooth muscle cells and glomerular mesangial cells via A2B receptors . Industrially, it is used in the production of various biochemicals and pharmaceuticals.

作用機序

The mechanism of action of adenosine 3′-monophosphate involves its role as a second messenger in cellular signaling pathways. It activates cyclic adenosine monophosphate-dependent protein kinases, which in turn phosphorylate various target proteins . This phosphorylation regulates multiple cellular functions, including glycogenolysis, lipolysis, and gene transcription. The compound also interacts with specific receptors, such as A2B receptors, to exert its biological effects .

類似化合物との比較

Adenosine 3′-monophosphate is similar to other nucleotide derivatives such as adenosine diphosphate and adenosine triphosphate. it is unique in its specific role in the hydrolysis of 2′,3′-cyclic adenosine monophosphate and its involvement in the regulation of vascular smooth muscle cells and glomerular mesangial cells . Other similar compounds include cyclic adenosine monophosphate and adenosine monophosphate-activated protein kinase, which also play significant roles in cellular signaling and energy metabolism .

Conclusion

Adenosine 3′-monophosphate from yeast is a vital compound with diverse applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it an essential molecule for understanding cellular processes and developing new therapeutic strategies.

特性

CAS番号 |

135245-29-3 |

|---|---|

分子式 |

C10H12N5O7P-2 |

分子量 |

345.21 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |

InChIキー |

LNQVTSROQXJCDD-KQYNXXCUSA-L |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)

![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)

![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)

![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)

![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)